2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol
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Overview
Description
2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methoxyphenoxy groups. Its molecular formula is C16H16N2O3, and it has a molecular weight of 284.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyphenol with 2,4,6-trichloropyrimidine under basic conditions to form an intermediate, which is then further reacted with 3-methoxyaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include quinone derivatives, reduced phenolic compounds, and substituted pyrimidine derivatives .
Scientific Research Applications
2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets. It is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This compound can also interfere with cellular signaling pathways, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar structure but lacks the phenoxy group.
2-Amino-5-methoxypyrimidine: Similar structure but lacks the methoxyphenoxy group.
3-Methoxyphenol: Contains the methoxyphenol moiety but lacks the pyrimidine ring.
Uniqueness
2-[2-Amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol is unique due to its combination of a pyrimidine ring with both amino and methoxyphenoxy substituents. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-18(26-14-6-4-5-12(9-14)24-2)17(22-19(20)21-11)15-8-7-13(25-3)10-16(15)23/h4-10,23H,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBVQCSJCPBPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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